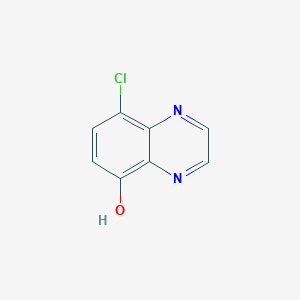

8-Chloroquinoxalin-5(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62163-10-4 |

|---|---|

Molecular Formula |

C8H5ClN2O |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

8-chloroquinoxalin-5-ol |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H |

InChI Key |

MPUFHQXEKQRONK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1O)N=CC=N2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 8 Chloroquinoxalin 5 1h One and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Quinoxalinone Core

The pyrazine (B50134) moiety in the quinoxaline (B1680401) structure renders the heterocyclic ring electron-deficient, which generally deactivates it towards electrophilic attack. logos-verlag.de Consequently, electrophilic aromatic substitution (EAS) reactions on the quinoxalinone core are challenging. The benzene (B151609) ring is the more likely site for substitution, with the positions of highest electron density being the most susceptible to attack by electrophiles. logos-verlag.de The general mechanism for EAS involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium or sigma complex. dalalinstitute.commsu.eduscribd.com This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In a subsequent fast step, a proton is lost from the intermediate, restoring aromaticity and yielding the substituted product. msu.edumasterorganicchemistry.com

Nucleophilic Substitution Reactions at Key Positions (e.g., Halogen Displacement)

The electron-deficient nature of the quinoxaline ring system makes it susceptible to nucleophilic substitution reactions. mdpi.com The chlorine atom at the C8 position of 8-Chloroquinoxalin-5(1H)-one can be displaced by various nucleophiles. This reactivity is a cornerstone for the diversification of the quinoxalinone scaffold.

Nucleophilic substitution reactions involve the attack of a nucleophile, a species with an unshared electron pair, on a carbon atom bearing a leaving group. rammohancollege.ac.in In the case of this compound, the chlorine atom acts as the leaving group, departing as a chloride ion. rammohancollege.ac.in The reaction proceeds via either an SNAr (nucleophilic aromatic substitution) mechanism or other pathways depending on the specific substrate and reaction conditions. The presence of activating groups, such as the N-oxide functionality, can significantly enhance the reactivity of the quinoxaline core towards nucleophilic attack. mdpi.com

A more reactive halogen can displace a less reactive one from a halide solution. savemyexams.com This principle of halogen displacement is a fundamental concept in understanding the reactivity of halogens. rsc.orgscience-revision.co.ukyoutube.comsavemyexams.com For instance, the reactivity of halogens decreases down Group 17 of the periodic table. rsc.org This trend is demonstrated by reactions where chlorine displaces bromine and iodine from their respective halide salts. savemyexams.com

Microwave-assisted nucleophilic substitution has been shown to be an efficient method for the synthesis of 6-substituted quinoxaline derivatives. mdpi.com For example, the reaction of 6-halo-substituted quinoxalines with various amines under microwave irradiation can afford the corresponding 6-aminoquinoxalines in good yields. mdpi.com However, these reactions often require an electron-withdrawing group at the ortho-position to the halogen to facilitate the substitution. mdpi.com

The table below summarizes some examples of nucleophilic substitution reactions on chloro-substituted quinolinones, which are structurally related to quinoxalinones.

| Reactant | Nucleophile | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide (B81097) | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Amines | 4-Amino-8-methylquinolin-2(1H)-ones | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-thione | Thiols | 4-Sulfanyl-8-methylquinolin-2(1H)-thiones | mdpi.com |

Cyclization and Annulation Reactions Involving Quinoxalinones

Cyclization and annulation reactions are powerful strategies for the construction of complex heterocyclic systems based on the quinoxalinone framework. These reactions often involve the formation of new rings fused to the existing quinoxalinone core.

One approach involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides using tert-butyl nitrite (B80452) to afford quinoxalin-2-ones. nih.gov This process proceeds through a sequence of nitrosation, tautomerization, and cyclization. nih.gov Another strategy is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides straightforward access to novel quinoxaline derivatives. rsc.org

Annulation reactions involving quinone imines, which can be considered related structures, are widely used to construct fused heterocyclic rings. mdpi.com For example, ortho-quinone diimines can act as 1,4-diazadienes in [4+n] cycloaddition reactions. mdpi.com Furthermore, palladium-catalyzed cascade carbonylative cyclization of 2-heteroaryl iodobenzene (B50100) and sodium azide offers a facile route to fused quinoxalinones. acs.org This transformation is thought to proceed through a cascade of carbonylation, acyl azide formation, a Curtius rearrangement, and intramolecular cyclization. acs.org

Electrochemical methods have also been employed for the synthesis of fused quinoxaline derivatives. For instance, the electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles can be used to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. rsc.org Annulation of 2-aroyl donor-acceptor cyclopropanes with o-phenylenediamines provides a direct route to 2-aryl-3-benzylquinoxalines. acs.org

The table below provides examples of cyclization and annulation reactions leading to quinoxaline and related fused heterocyclic systems.

| Starting Materials | Reaction Type | Product | Reference |

| N-Aryl cyanoacetamides, tert-butyl nitrite | Tandem Nitrosation/Cyclization | Quinoxalin-2-ones | nih.gov |

| Catechols, Nitroarylamines | Palladium-Catalyzed Reductive Annulation | Quinoxaline Derivatives | rsc.org |

| 2-Heteroaryl iodobenzene, NaN3 | Palladium-Catalyzed Cascade Carbonylative Cyclization | Fused Quinoxalinones | acs.org |

| 1-(2-Aminophenyl)pyrroles | Electrochemical Oxidative Dehydrogenative Annulation | Pyrrolo[1,2-a]quinoxaline Derivatives | rsc.org |

| 2-Aroyl D–A Cyclopropanes, o-Benzenediamines | Annulation via Ring-Opening | 2-Aryl-3-benzylquinoxalines | acs.org |

Oxidative Transformations of Quinoxalinone Derivatives

Oxidative transformations of quinoxalinone derivatives can lead to a variety of functionalized products. The presence of the quinoxalinone core allows for oxidative coupling reactions with other molecules. For instance, an oxidative cross-coupling of quinoxalinones with indole (B1671886) derivatives has been developed under mild, external photocatalyst-free conditions. researchgate.net Similarly, a visible-light-induced regioselective oxidative coupling of quinoxalinones with pyrrole (B145914) derivatives has been achieved using a commercial photocatalyst and air as the oxidant. sioc-journal.cn

The oxidation of quinoxaline derivatives can also lead to the formation of quinoxaline 1,4-dioxides. mdpi.com Historically, this was achieved by direct oxidation of quinoxalines. mdpi.com More modern methods, such as the use of a complex of hypofluorous acid with acetonitrile (B52724), allow for the quantitative oxidation of quinoxalines to their 1,4-dioxides, even for derivatives with electron-withdrawing or sterically hindering substituents. mdpi.com

Electrochemical Oxidative C2-O Sulfonylation of Quinoxalinones

A notable oxidative transformation is the electrochemical oxidative C2-O sulfonylation of quinoxalinones. rsc.org This method provides a route to 2-sulfonyloxylated quinoxalines through an O-S cross-coupling reaction between quinoxalinones and sodium sulfinates. rsc.orgresearchgate.netrsc.org The reaction proceeds under mild, environmentally friendly conditions without the need for external chemical oxidants. rsc.orgrsc.org This electrochemical approach is advantageous as it avoids the use of harsh reagents and offers good functional group tolerance, leading to moderate to good yields of the desired products. rsc.orgresearchgate.net This method represents a significant advancement in the functionalization of the C2 position of quinoxalinones, a transformation that has been challenging to achieve through traditional methods. rsc.orgresearchgate.netrsc.org

The table below summarizes the key features of the electrochemical oxidative C2-O sulfonylation of quinoxalinones.

| Reactants | Reaction Type | Key Features | Products | Reference |

| Quinoxalinones, Sodium Sulfinates | Electrochemical Oxidative O-S Cross-Coupling | Metal-free, oxidant-free, mild conditions, good functional group tolerance | 2-Sulfonyloxylated Quinoxalines | rsc.orgresearchgate.netrsc.org |

Radical Reactions in Quinoxalinone Chemistry

Radical reactions have emerged as a powerful tool for the functionalization of quinoxalinones, particularly at the C3 position. researchgate.net These reactions often proceed under mild conditions and exhibit broad substrate scope. The general mechanism involves the generation of a radical species, which then adds to the quinoxalinone ring.

Various methods have been developed to generate the initial radical. For example, visible-light-promoted reactions can be used to generate alkyl radicals from sources like alkyl carboxylic acids, alkyl iodides, and 4-alkyl-1,4-dihydropyridines. organic-chemistry.orgrsc.orgacs.org In some cases, these reactions can be performed without a photocatalyst, relying on the photoexcitation of the reactants themselves. organic-chemistry.orgacs.org

Free Radical Cascade C3 Alkylation

A significant application of radical chemistry in this area is the free radical cascade C3 alkylation of quinoxalin-2(1H)-ones. nih.gov These reactions often involve multiple components and proceed through a cascade of radical addition and subsequent transformations. For example, a three-component reaction of quinoxalin-2(1H)-ones, vinylarenes, and other reagents can lead to the formation of complex C3-alkylated products. nih.gov

A proposed mechanism for a three-component deuteration of quinoxalinones with olefins and NaBD4 mediated by Fe(NO3)3•9H2O involves the initial generation of a deuterium (B1214612) radical. frontiersin.org This radical then adds to the olefin to form an alkyl radical, which in turn attacks the quinoxalinone at the C3 position. frontiersin.org Subsequent steps involving a 1,2-hydrogen shift, oxidation, and deprotonation lead to the final C3-alkylated product. frontiersin.orgfrontiersin.org

The table below highlights different approaches for the C3 alkylation of quinoxalin-2(1H)-ones via radical pathways.

| Alkyl Radical Source | Reaction Conditions | Key Features | Reference |

| Alkyl Carboxylic Acids | Visible light, photosensitizer-free | Inexpensive oxidant (O2) | rsc.org |

| 4-Alkyl-1,4-dihydropyridines | Visible light, photoredox-catalyst-free | Use of acetoxybenziodoxole as an electron acceptor | acs.org |

| Olefins and NaBD4 | Fe(NO3)3•9H2O mediated | Three-component radical cascade | frontiersin.org |

| Alkyl Iodides or Carboxylic Acids | Cobaloxime catalysis, photoexcited quinoxalinone | Economical and efficient | organic-chemistry.org |

Trifluoroalkylation Reactions

The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of quinoxalin-2(1H)-ones, trifluoroalkylation has been achieved through various methods, often involving radical intermediates.

One notable method involves a three-component tandem reaction using 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) as a photocatalyst. mdpi.com This reaction, conducted under mild and environmentally friendly conditions, utilizes air as a green oxidant to produce 3-trifluoroalkylated quinoxalin-2(1H)-ones in moderate to high yields from readily available starting materials. mdpi.com Mechanistic studies, including free radical trapping and fluorescence quenching experiments, have elucidated a visible light-mediated free radical process. mdpi.com

Another approach employs potassium persulfate (K2S2O8) to mediate the trifluoromethyl radical addition to quinoxalin-2(1H)-ones, leading to the formation of C–CF3 bonds. The involvement of radical intermediates in this process has been supported by the detection of reaction intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).

Furthermore, a three-component reaction has been developed involving indole, quinoxalin-2(1H)-one, and sodium trifluoromethanesulfinate (CF3SO2Na), catalyzed by copper(II) fluoride (B91410) (CuF2) with potassium persulfate (K2S2O8) as the oxidant. This strategy demonstrates high site selectivity and yields various 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. mdpi.com The proposed mechanism suggests that graphene oxide (GO) can facilitate the auto-tandem radical addition of trifluoromethyl and superoxide (B77818) radicals. mdpi.com

Table 1: Examples of Trifluoroalkylation Reactions of Quinoxalinones

| Catalyst/Reagent | Co-reagents | Product Type | Yield | Reference |

| 4CzIPN (photocatalyst) | Air (oxidant) | 3-Trifluoroalkylated quinoxalin-2(1H)-ones | Moderate to High | mdpi.com |

| K2S2O8 | 3-Trifluoromethylated quinoxalin-2(1H)-ones | Not specified | ||

| CuF2 | K2S2O8, CF3SO2Na, Indole | 3-[2-(Trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones | Not specified | mdpi.com |

Rearrangement Reactions and Tautomerism in Quinoxalinone Systems

Quinoxalinone systems are known to undergo various rearrangement reactions, often leading to the formation of other heterocyclic structures, most notably benzimidazoles. These transformations are frequently acid-catalyzed and can proceed through complex mechanisms.

A significant class of rearrangements involves the conversion of quinoxalin-2(1H)-ones into substituted benzimidazoles. rsc.org For instance, 3-aroyl- or 3-alkanoylquinoxalin-2(1H)-ones react with 1,2-diaminobenzenes to form spiro-quinoxalinone intermediates. rsc.org Subsequent heating in acetic acid triggers a cascade of reactions, including acid-catalyzed ring-opening of the spiro compound and intramolecular nucleophilic attack, ultimately yielding benzimidazole (B57391) derivatives with the elimination of water. rsc.org This rearrangement allows for the transfer of substituents from the quinoxalinone's benzene ring to the resulting benzimidazole ring. rsc.org

The Mamedov rearrangement is another key transformation, where 3-benzoylquinoxalin-2-one reacts with nucleophiles like 1,2-benzenediamine or methyl 3-aminocrotonate in acetic acid. researchgate.net These reactions proceed via spiro-quinoxalinone intermediates and follow an intramolecular SN(ANRORC) mechanism (Addition of Nucleophile, Ring-Opening, and Ring-Closing). researchgate.net The specific pathway of the ring-opening and closing steps can differ, involving either a ring-opening anilide cation or an isocyanate cation species. researchgate.net

Tautomerism is another crucial aspect of quinoxalinone chemistry. Quinoxalin-2(1H)-one exists in an oxo-hydroxy tautomeric equilibrium. Studies using matrix-isolation techniques have shown that the fusion of a benzene ring to a pyrazinone ring, as in quinoxalinone, significantly stabilizes the oxo tautomer compared to the parent 2-pyrazinone. nih.gov This observation is consistent with theoretical calculations and highlights the influence of aromaticity on tautomeric stability. nih.gov In solution, quinoxalinones can exist as a mixture of tautomers, and their interconversion can be studied using techniques like NMR spectroscopy. wiley-vch.deubd.edu.bn For example, in dimethyl sulfoxide (B87167) (DMSO), some quinoxalinone derivatives have been observed to exist entirely in the tautomeric form that disrupts the aromaticity of the pyrazine ring, likely due to the minimization of dipolar repulsion. wiley-vch.de

Table 2: Tautomeric Forms of Quinoxalinone

| Tautomer Name | Structural Description | Predominance | Reference |

| Oxo form (Amide) | Carbonyl group at C-2, NH at position 1 | Generally more stable | nih.gov |

| Hydroxy form (Imidic acid) | Hydroxyl group at C-2, imine nitrogen at position 1 | Less stable in the gas phase | nih.gov |

One-Pot and Tandem Reaction Mechanisms

One-pot and tandem reactions involving quinoxalinones offer efficient and atom-economical routes to complex molecules by combining multiple reaction steps in a single flask without isolating intermediates.

A notable example is the one-pot synthesis of quinoxalin-2-ones from N-aryl cyanoacetamides and tert-butyl nitrite. nih.gov This process involves a tandem sequence of nitrosation, tautomerization, and cyclization to achieve dehydrogenative N-incorporation, affording the quinoxalinone products in good yields. nih.govorganic-chemistry.org

Visible-light-induced tandem reactions have also been developed for the functionalization of quinoxalin-2(1H)-ones. For instance, a photocatalytic three-component tandem reaction of quinoxalin-2(1H)-ones, alkenes, and sulfites, using 4CzIPN as the catalyst and oxygen as the oxidant, yields a series of sulfonated quinoxalin-2(1H)-ones. mdpi.com Similarly, a tandem reaction involving quinoxalin-2(1H)-ones, alkenes, and sulfonyl chlorides has been established. researchgate.net

Another innovative one-pot transformation involves the reaction of quinoxalin-2(1H)-ones with methyl ketones, catalyzed by the ion-exchange resin Amberlyst 15 and sunlight. mdpi.com This green multicomponent reaction, conducted in water and air, leads to the formation of quinoxalinones containing both chloro- and keto-functional groups. mdpi.com

The synthesis of heterocyclic systems containing both tetrazole and 1,2,3,4-tetrahydroisoquinoline (B50084) moieties has been achieved through a one-pot sequence of Ugi-azide and Heck reactions. beilstein-journals.org This demonstrates the power of combining multicomponent reactions with subsequent cyclizations in a single pot.

Table 3: Examples of One-Pot and Tandem Reactions Involving Quinoxalinones

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Tandem Nitrosation/Cyclization | N-aryl cyanoacetamides, tert-butyl nitrite | - | Quinoxalin-2-ones | nih.govorganic-chemistry.org |

| Photocatalytic Tandem Reaction | Quinoxalin-2(1H)-ones, alkenes, sulfites | 4CzIPN, O2, visible light | Sulfonated quinoxalin-2(1H)-ones | mdpi.com |

| Photocatalytic Tandem Reaction | Quinoxalin-2(1H)-ones, alkenes, sulfonyl chlorides | 4CzIPN, visible light | Sulfonylated quinoxalin-2(1H)-ones | researchgate.net |

| Multicomponent Transformation | Quinoxalin-2(1H)-ones, methyl ketones | Amberlyst 15, sunlight, water, air | Chloro- and keto-functionalized quinoxalinones | mdpi.com |

| Ugi-azide/Heck Reaction | 2-Bromobenzaldehyde, allylamine, trimethylsilyl (B98337) azide, isocyanide | Pd catalyst for Heck reaction | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | beilstein-journals.org |

Derivatization Reactions for Functional Group Introduction

The quinoxalinone scaffold can be further modified through various derivatization reactions to introduce a wide range of functional groups, enhancing its utility in medicinal chemistry and materials science.

Alkylation Reactions

Alkylation of quinoxalin-2(1H)-ones can occur at the N-1 position, providing a straightforward method for introducing alkyl substituents. For instance, the alkylation of 8-chloroquinoline-2(1H)-one with 2-bromoacetophenone (B140003) has been demonstrated using potassium carbonate in DMF. preprints.org The regioselectivity of these alkylations can be influenced by the substitution pattern on the quinoxalinone ring. preprints.org

Direct C-H alkylation at the C-3 position of quinoxalin-2(1H)-ones has also been achieved. A catalyst- and additive-free method utilizes the direct electron transfer between alkyl carboxylic acids and excited-state quinoxalin-2(1H)-ones to accomplish this transformation. organic-chemistry.org Furthermore, a base-mediated C3-alkylation using unactivated nitroalkanes has been developed. rsc.org

Claisen–Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com This reaction is particularly useful for synthesizing chalcones, which are α,β-unsaturated ketones.

In the context of quinoxalinone chemistry, chalcones have been synthesized by reacting 1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone with various aromatic aldehydes. innovareacademics.in This reaction is typically carried out in an alcoholic solution with a base like potassium hydroxide (B78521) or sodium hydroxide. innovareacademics.in The resulting quinoxaline-derived chalcones are formed through the condensation of the methyl ketone moiety with the aromatic aldehyde, followed by dehydration. innovareacademics.inmagritek.com

Thionation Reactions

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a valuable transformation for modifying the electronic and steric properties of heterocyclic compounds. Lawesson's reagent is a common reagent for this purpose.

The thionation of quinoxalin-2(1H)-one derivatives can lead to the corresponding quinoxaline-2(1H)-thiones. For example, ethyl (quinoxalin-2(1H)one)-3-carboxylate can be thionated using phosphorus pentasulfide (P2S5). researchgate.net

A novel, catalyst-free, one-pot thionation protocol has been developed for the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkyloxyquinoxaline-2(1H)-thiones. acs.org This method involves the reaction of 2-alkanamino-3-chloroquinoxalines or 2-alkyloxy-3-chloroquinoxalines with N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt in refluxing ethanol (B145695). The reaction proceeds through an in-situ rearrangement of a quinoxalin-2-yl cyclohexylcarbamodithioate intermediate to yield the final thione product in excellent yields. acs.org This method offers several advantages, including high yields, simple procedures, and the absence of a catalyst. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 8 Chloroquinoxalin 5 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of one- and two-dimensional NMR spectra, it is possible to map out the complete carbon-proton framework of 8-Chloroquinoxalin-5(1H)-one.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional NMR provides foundational information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the four protons of the molecule: three on the aromatic rings and one on the nitrogen atom (N-H). The aromatic protons would appear as doublets or triplets, depending on their coupling with adjacent protons. The N-H proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The electron-withdrawing effects of the chlorine atom, the carbonyl group, and the pyrazine (B50134) ring nitrogen atoms significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. scispace.commdpi.com For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C-5) is characteristically found at a significantly downfield chemical shift (typically >160 ppm). Carbons bonded to the electronegative chlorine (C-8) and nitrogen atoms (C-4a, C-8a) also exhibit downfield shifts. Quaternary carbons (C-4a, C-5, C-8a) are distinguishable from protonated carbons. scispace.commdpi.com

Predicted NMR Data for this compound

¹H NMR (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~8.2 | d | ~4.5 | 1H |

| H-3 | ~7.9 | d | ~4.5 | 1H |

| H-6 | ~7.6 | t | ~8.0 | 1H |

| H-7 | ~7.4 | d | ~8.0 | 1H |

¹³C NMR (in DMSO-d₆, 101 MHz)

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~134 |

| C-4a | ~132 |

| C-5 | ~178 |

| C-6 | ~136 |

| C-7 | ~125 |

| C-8 | ~128 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. tandfonline.comnih.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-2 and H-3 in the pyrazine ring, and between H-6 and H-7 on the benzene (B151609) ring, confirming their adjacency. rsc.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H correlation). rsc.orgmdpi.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum. For example, the proton at ~7.6 ppm (H-6) would show a cross-peak with the carbon at ~136 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically 2-4 bonds). mdpi.commdpi.comrsc.org HMBC is essential for connecting the different spin systems and identifying quaternary (non-protonated) carbons. Key correlations would include the N-H proton showing a correlation to C-8a and C-5, and H-7 showing correlations to the carbonyl carbon C-5 and the chlorine-bearing carbon C-8, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. ipb.ptrsc.orgucsb.eduresearchgate.net This is particularly useful for confirming stereochemistry and the spatial arrangement of substituents. For instance, a NOESY spectrum could show a correlation between H-7 and the N1-H proton, providing evidence for their spatial proximity.

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information |

|---|---|---|

| COSY | H-2 ↔ H-3; H-6 ↔ H-7 | ³JHH coupling (adjacent protons) |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-6 ↔ C-6; H-7 ↔ C-7 | ¹JCH coupling (direct attachment) |

| HMBC | N1-H ↔ C-8a, C-5; H-7 ↔ C-5, C-8a, C-8; H-6 ↔ C-8, C-4a | ²⁻³JCH coupling (connectivity across atoms) |

| NOESY | H-7 ↔ N1-H; H-6 ↔ N1-H | Through-space proximity |

Microcryoprobe and Capillary Probe NMR for Microscale Analysis

In situations where sample quantity is limited, such as in metabolite identification or high-throughput screening, specialized NMR hardware is employed. mdpi.comresearchgate.netacs.org

Microcryoprobe NMR: This technology involves cryogenically cooling the detector coil and preamplifier, which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of four or more compared to conventional probes. hyphadiscovery.comst-andrews.ac.ukacs.org This enhanced sensitivity allows for the acquisition of high-quality 1D and 2D NMR data on microgram quantities of material, making it possible to fully characterize compounds like this compound even when only a small amount is available. hyphadiscovery.comst-andrews.ac.ukacs.orgabdn.ac.ukresearchgate.net

Capillary Probe NMR: Capillary probes are designed for very small sample volumes, often in the microliter or even nanoliter range. bruker.comacs.org They use small-diameter capillary tubes to hold the sample, which is ideal for mass-limited samples. mdpi.comresearchgate.netacs.org The use of solenoidal microcoils provides high mass sensitivity. acs.org These probes are well-suited for hyphenated techniques like LC-NMR, where components separated by chromatography can be analyzed directly. researchgate.netacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula for the detected ion. For this compound (molecular formula C₈H₅ClN₂O), HRMS can confirm its composition by matching the experimentally measured mass to the calculated exact mass. The presence of the chlorine atom is further confirmed by its characteristic isotopic pattern, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the [M]⁺ peak (due to the ³⁵Cl isotope). researchgate.net

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅³⁵ClN₂O |

| Calculated Exact Mass ([M+H]⁺) | 181.0163 |

| Expected Isotopic Peak ([M+2+H]⁺) | 183.0134 |

| Isotopic Ratio (³⁵Cl/³⁷Cl) | ~3:1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the protonated molecule [M+H]⁺), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. nih.govacs.orgnih.gov The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. researchgate.netresearchgate.netresearchgate.net

For this compound, the protonated molecule ([M+H]⁺ at m/z 181) would likely undergo characteristic fragmentations. A primary fragmentation pathway for quinoxalinones is the loss of a carbon monoxide (CO) molecule (28 Da) from the lactam ring. uchile.cl Further fragmentation could involve cleavage of the pyrazine ring or loss of HCl. The resulting fragment ions, when analyzed by HRMS, can have their elemental compositions determined, providing strong evidence for the proposed fragmentation pathways and, consequently, the structure of the parent molecule.

Proposed MS/MS Fragmentation of [C₈H₅ClN₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 181.0163 | [C₇H₅ClN₂]⁺ | CO | 153.0214 |

| 181.0163 | [C₈H₄N₂O]⁺ | HCl | 144.0324 |

Ion Mobility Spectrometry (IMS) in Conjunction with MS

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. nih.govnih.gov This multidimensional separation capability is particularly valuable for distinguishing between isomers, isobars, and conformers, which may be indistinguishable by MS alone. nih.gov

In the context of this compound, IMS-MS would serve as a high-throughput method for its analysis. derpharmachemica.com The technique separates ions in the gas phase on a millisecond timescale based on their differential mobility through a drift tube filled with a buffer gas. nih.govderpharmachemica.com The resulting drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a parameter related to its size and shape.

For quinoxaline (B1680401) derivatives, IMS-MS can provide crucial structural insights. Different tautomers or conformers of this compound, if they exist in the gas phase, would exhibit different CCS values, allowing for their separation and individual characterization. nih.gov This technique is also adept at reducing chemical noise and separating the target analyte from complex matrices. nih.gov While specific experimental IMS-MS data for this compound is not yet prevalent in the literature, the application of various IMS methods such as Drift-Time Ion Mobility Spectrometry (DTIMS) and Traveling-Wave Ion Mobility Spectrometry (TWIMS) to related heterocyclic systems demonstrates its potential utility. nih.gov DTIMS, in particular, allows for the direct measurement of CCS values, which can be compared with theoretically calculated models to confirm structural assignments. nih.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to particular bond vibrations. msu.edu For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm its key structural features.

The presence of the lactam functionality is central to the structure. This includes a carbonyl group (C=O) and a secondary amine (N-H) group within the heterocyclic ring.

N-H Stretching: A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration. Hydrogen bonding in the solid state can significantly broaden this peak.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl stretch is expected to appear in the range of 1650-1680 cm⁻¹. For a related compound, 3-Chloro-7-hydroxyquinoxalin-2(1H)-one 4-oxide, the C=O stretch was observed at 1661 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. scialert.net

C=N and C=C Stretching: The quinoxaline ring system contains both C=N and C=C bonds. Their stretching vibrations are expected in the 1400-1620 cm⁻¹ region. scialert.net In related quinoxaline-derived chalcones, C=C stretching vibrations were identified around 1482-1594 cm⁻¹. derpharmachemica.com

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the primary functional groups in this compound based on established ranges and data from analogous compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 (broad) |

| Carbonyl C=O | Stretch | 1650 - 1680 (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Imine C=N | Stretch | 1550 - 1620 |

| Aryl C-Cl | Stretch | 600 - 800 |

Data compiled from general spectroscopic tables and literature on related compounds. derpharmachemica.comscialert.netresearchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy and particularly useful for identifying and characterizing molecules. google.com It is highly sensitive to the vibrations of non-polar bonds and symmetric systems, making it well-suited for studying the aromatic framework of quinoxalinone derivatives. google.comacs.org

Applications of Raman spectroscopy for this compound include:

Structural Fingerprinting: The Raman spectrum provides a unique and highly specific molecular fingerprint, enabling rapid identification and quality control. google.com

Analysis of Conjugation: The intensities of Raman bands associated with the quinoxalinone core can be correlated with the extent of π-conjugation within the molecule. acs.orgnih.gov Research on other quinoxalinone systems has shown that intense Raman markers can differentiate even closely related structures and that their intensity is linked to the electronic absorption properties. acs.orgnih.gov

Reaction Monitoring: The non-destructive nature of Raman spectroscopy allows for in-situ monitoring of synthetic reactions to form or modify the quinoxaline ring. google.com

For the parent quinoxaline molecule, the most resonance-enhanced Raman band in its triplet state was observed between 1270-1340 cm⁻¹, corresponding to in-plane stretching of C-C and C-N bonds. aip.org For a series of quinoxalinone-based fluorophores, intense bands between 1480 and 1631 cm⁻¹ were assigned to stretching vibrations of the aromatic C=C and C=N bonds. acs.org Therefore, the Raman spectrum of this compound is expected to be rich in signals within the 1200-1700 cm⁻¹ region, providing detailed information about its heterocyclic and aromatic framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org This technique is particularly informative for compounds containing chromophores, such as the aromatic and conjugated system of this compound.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from electronic transitions within the π-system of the chloro-substituted benzopyrazinone core. The primary transitions anticipated are π → π* and n → π*. researchgate.net

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic and conjugated systems like quinoxalinones, these transitions often occur in the UV region, typically below 350 nm. A study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a related derivative, showed absorption maxima in the 200-400 nm range. researchgate.net

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

The position and intensity of these absorption bands can be influenced by factors such as solvent polarity and pH. The presence of the chlorine atom (an auxochrome) and the carbonyl group on the quinoxaline ring system will modulate the energy of the molecular orbitals, thereby affecting the wavelength of maximum absorption (λ_max). Analysis of these absorption properties provides valuable information about the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov This technique involves diffracting an X-ray beam off a single crystal of the compound, producing a diffraction pattern from which an electron density map and, ultimately, a complete molecular structure can be calculated. nist.gov

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous structural data, including:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the connectivity and geometry of the quinoxalinone ring and its substituents.

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

Intermolecular Interactions: Elucidation of how molecules are arranged in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π–π stacking interactions, which have been observed in similar structures. iucr.org

Although a specific crystal structure for this compound is not publicly available as of this writing, numerous crystal structures of substituted quinoxaline derivatives have been reported, demonstrating the suitability of this technique for definitive structural elucidation. iucr.orgiucr.orgmdpi.com

Electron Diffraction (ED) for Direct Structural Information

Following a comprehensive search of scientific literature and structural databases, no specific studies utilizing electron diffraction (ED) for the direct structural elucidation of this compound have been identified. While electron diffraction, including techniques like gas-phase electron diffraction (GED) and microcrystal electron diffraction (MicroED), is a powerful method for determining the geometric arrangement of atoms in molecules, its application to this particular compound has not been reported in the available scientific literature.

Techniques such as X-ray crystallography and various spectroscopic methods have been more commonly employed for the characterization of quinoxaline derivatives. isca.meisca.metandfonline.com These methods provide valuable information about the molecular structure, connectivity, and electronic properties of such compounds. isca.meisca.metandfonline.com

Should research employing electron diffraction for the analysis of this compound become available, this section will be updated to include detailed research findings and relevant data tables on its structural parameters.

Computational and Theoretical Investigations of 8 Chloroquinoxalin 5 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of quinoxaline (B1680401) derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has been widely applied to study quinoxaline derivatives to understand their structural and electronic properties. uctm.eduresearchgate.net DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize molecular geometries and predict various molecular properties. uctm.eduresearchgate.net

The reactivity of molecules can be predicted using DFT, as it provides insights into how a substance will respond during a chemical reaction. chemrxiv.orgd-nb.info For quinoxaline derivatives, DFT studies have been used to analyze their chemical reactivity, which is crucial for the development of new biologically active molecules. uctm.edu These computational analyses help in understanding the relationship between the molecular structure and the observed chemical behavior.

Molecular Orbital Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. uctm.eduresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity. researchgate.netresearchgate.net

For quinoxaline derivatives, the distribution and energies of HOMO and LUMO orbitals are analyzed to understand their electronic properties and reactivity. For instance, in some 5,8-quinolinedione (B78156) derivatives, the LUMO is localized on the 5,8-quinolinedione moiety, indicating high reactivity towards nucleophilic molecules. mdpi.com Time-dependent DFT (TD-DFT) methods are often employed to examine these electronic properties in detail. bhu.ac.in

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap often correlates with higher chemical reactivity. researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. avogadro.ccdergipark.org.tr The MEP map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netdergipark.org.tr Red areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). avogadro.ccdergipark.org.tr

In the study of quinoxaline derivatives, MEP analysis helps to identify the most reactive parts of the molecule. researchgate.net For example, in a related quinoxaline-2,3-dione derivative, it was found that the oxygen atoms influence the electrophilic reactivity, whereas the carbon atoms in the aromatic ring determine the nucleophilic reactivity. uctm.edu This information is crucial for understanding intermolecular interactions and designing new compounds with specific reactivity patterns. dergipark.org.tr

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations allow for the analysis of conformational changes and the stability of molecular complexes. oatext.com In the context of drug design, MD simulations can predict how a ligand binds to a protein and the stability of the resulting complex. oatext.comnih.gov The process often involves solvating the molecule in a water box and using a force field to describe the interatomic interactions. oatext.com

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. scribd.com This analysis is crucial for understanding the structure-activity relationships of flexible molecules. Computational methods, including DFT and semi-empirical calculations, are used to determine the relative energies of different conformers and the barriers to their interconversion. ucl.ac.uknih.gov For complex molecules, understanding the preferred conformations in different environments (e.g., solid state vs. solution) is essential for predicting their biological activity. ucl.ac.uknih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.trnih.gov These models are often developed using linear regression analysis or more advanced methods like artificial neural networks to establish a mathematical relationship between molecular descriptors and the observed activity or property. researchgate.net

For quinoxaline derivatives, QSAR and QSPR studies have been employed to predict various properties, including their antimicrobial activity and corrosion inhibition efficiency. researchgate.net By identifying key molecular descriptors that influence a particular property, these models can guide the design of new compounds with enhanced characteristics. researchgate.netnih.gov For example, a QSPR study on quinoxaline derivatives as corrosion inhibitors identified constitutional indices as important descriptors for predicting their performance. researchgate.net Similarly, QSAR models have been developed for pyrimido-isoquinolin-quinones to predict their antibacterial activity against resistant strains. nih.govmdpi.com

Table 2: Key Concepts in QSAR/QSPR

| Term | Definition | Application Example |

|---|---|---|

| QSAR | Quantitative Structure-Activity Relationship | Predicting the antibacterial activity of new quinoxaline derivatives based on their structural features. acs.org |

| QSPR | Quantitative Structure-Property Relationship | Modeling the melting points or corrosion inhibition efficiency of a series of quinoxaline compounds. researchgate.netresearchgate.net |

| Molecular Descriptors | Numerical values that characterize the structure of a molecule. | These can include constitutional, topological, geometric, and electronic parameters. researchgate.net |

Prediction of Spectroscopic Data through Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as NMR, IR, and UV-visible spectra. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. researchgate.net The accuracy of these predictions has been shown to be quite high when appropriate levels of theory and basis sets are used. researchgate.net

For quinoxaline derivatives, calculated ¹H and ¹³C NMR spectra have been shown to reproduce experimental data with good correlation. mdpi.com Similarly, calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to assign vibrational modes. researchgate.net The prediction of electronic absorption spectra using TD-DFT calculations also helps in understanding the electronic transitions within the molecule. researchgate.net Recently, artificial intelligence and machine learning models are also being developed to accelerate the prediction of spectroscopic data from molecular structures. arxiv.org

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational chemistry provides powerful tools for investigating the array of non-covalent interactions that govern the supramolecular assembly of molecules like 8-Chloroquinoxalin-5(1H)-one in the solid state. Although specific computational studies on the intermolecular interactions of this compound have not been detailed in the surveyed literature, the established methodologies allow for a theoretical exploration of its potential interaction motifs, particularly hydrogen bonding.

The structure of this compound, featuring a lactam group (a cyclic amide), possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This duality allows for the formation of robust hydrogen-bonded networks. Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing these interactions. DFT calculations can determine the optimized geometry of molecular dimers or larger clusters, revealing the most stable arrangements and the corresponding interaction energies.

Several computational tools are employed to characterize and quantify these non-covalent interactions:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify the presence of a bond critical point (BCP) between two atoms, which is a hallmark of an interaction. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, offer insights into the strength and nature of the bond, distinguishing, for example, strong hydrogen bonds from weaker van der Waals contacts.

Non-Covalent Interaction (NCI) Plot: The NCIplot index is a visualization tool based on the electron density and its reduced density gradient (RDG). It generates graphical representations of non-covalent interaction regions in real space, color-coded to indicate the type and strength of the interaction, from strong attractive forces like hydrogen bonds to weaker van der Waals forces.

For a molecule such as this compound, these methods would likely predict the formation of strong N-H···O=C hydrogen bonds, leading to the creation of dimers or extended chains, a common feature in similar heterocyclic structures. The table below illustrates the typical types of data generated from such computational analyses.

Table 1: Illustrative Computational Data for Intermolecular Interaction Analysis This table is a generalized representation of data that would be generated from a computational study. Specific values for this compound are not available.

| Interaction Type | Computational Method | Typical Parameters Investigated | Anticipated Finding for this compound |

|---|---|---|---|

| Hydrogen Bonding | DFT, QTAIM | Bond distance (D-H···A), Bond angle, Interaction Energy (kcal/mol), Electron density at BCP | Strong N-H···O=C hydrogen bonds forming dimers or chains. |

| π···π Stacking | DFT, NCIplot | Interplanar distance, Offset distance, Interaction Energy (kcal/mol) | Potential stacking between quinoxaline ring systems. |

| Halogen Bonding | DFT, Molecular Electrostatic Potential (MEP) | C-Cl···X distance, Interaction Energy (kcal/mol) | Possible weak interactions involving the chlorine atom. |

| van der Waals Forces | NCIplot, Hirshfeld Surface | Contact distances, Percentage contribution to Hirshfeld surface | General dispersive forces contributing to crystal packing. |

Computational Prediction of Fragmentation Chemistry in Mass Spectrometry

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. The fragmentation pattern observed in a mass spectrum is a molecular fingerprint that results from the decomposition of the initial molecular ion. Computational methods are increasingly used to predict and interpret these fragmentation pathways, providing a theoretical framework to understand the observed spectra. While a specific computational fragmentation analysis for this compound is not present in the reviewed scientific literature, established methodologies can be applied to predict its behavior.

The primary approaches for predicting mass spectral fragmentation include:

Quantum Chemical (QC) Modeling: This first-principles approach uses quantum mechanics to model the potential energy surface of the molecular ion. By calculating the energies of various potential fragments and the transition state energies for different dissociation pathways, it is possible to identify the most likely fragmentation reactions. This method can provide detailed mechanistic insights into how the molecule breaks apart. For this compound, QC modeling could explore pathways such as the loss of CO, Cl, or HCN, which are common fragmentation patterns for related heterocyclic and chlorinated compounds.

Rules-Based and Database-Driven Methods: These systems utilize extensive databases of known fragmentation patterns from experimentally determined mass spectra. Algorithms apply a set of established chemical fragmentation rules to a given structure to predict the resulting mass spectrum. The accuracy of these methods depends heavily on the comprehensiveness of the underlying database and the applicability of the rules to the specific chemical class of the molecule .

Machine Learning and Deep Learning: More recently, deep learning techniques, particularly graph neural networks, have been applied to predict fragmentation patterns. These models are trained on vast libraries of molecule-spectrum pairs and learn the complex relationships between a molecule's structure and its fragmentation behavior without relying on predefined rules.

For this compound (molecular weight ≈ 180.59 g/mol ), a computational analysis would likely predict the formation of several key fragments. The initial molecular ion (M+) would be observed, and subsequent fragmentation could involve the cleavages detailed in the illustrative table below.

Table 2: Hypothetical Fragmentation Prediction for this compound This table presents a generalized prediction based on common fragmentation rules for similar structures. Specific computational results for this compound are not available.

| Initial Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Fragmentation Pathway |

|---|---|---|---|

| [M]+• (180/182) | CO | [M-CO]+• (152/154) | Loss of the carbonyl group from the lactam ring. |

| [M]+• (180/182) | Cl• | [M-Cl]+ (145) | Cleavage of the carbon-chlorine bond. |

| [M-CO]+• (152/154) | HCN | [M-CO-HCN]+• (125/127) | Loss of hydrogen cyanide from the pyrazine (B50134) ring fragment. |

| [M-Cl]+ (145) | CO | [M-Cl-CO]+ (117) | Subsequent loss of the carbonyl group after initial chlorine loss. |

Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic peaks (M+ and M+2) for chlorine-containing fragments.

Mechanistic Insights into Biological Activities of 8 Chloroquinoxalin 5 1h One Derivatives in Vitro and Preclinical

Molecular Targets and Binding Interactions

The diverse pharmacological effects of 8-chloroquinoxalin-5(1H)-one derivatives can be attributed to their ability to interact with multiple molecular targets. These interactions range from the intercalation into DNA and inhibition of crucial enzymes to the modulation of immune receptors and disruption of protein-nucleic acid complexes.

DNA Intercalation and Topoisomerase II Inhibition

Certain quinoxaline (B1680401) derivatives have been reported to exert their anticancer effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and transcription. nih.govsemanticscholar.org Topoisomerase II facilitates the passage of a DNA duplex through a transient double-strand break it creates, a process vital for relieving supercoils and untangling chromosomes. wikipedia.orgplos.org Inhibitors of this enzyme can be classified as poisons, which stabilize the transient enzyme-DNA complex leading to cytotoxic DNA breaks, or as catalytic inhibitors that block the enzyme's activity without causing DNA damage. wikipedia.orgmdpi.comnih.gov

Some quinoxaline derivatives function as topoisomerase II poisons by intercalating into the DNA double helix, a non-covalent interaction that distorts the DNA structure and prevents the re-ligation of the DNA strands after cleavage by the enzyme. nih.govsemanticscholar.org This leads to an accumulation of DNA double-strand breaks, triggering apoptosis and cell death. nih.govwikipedia.org For instance, studies on nih.govresearchgate.netvulcanchem.comtriazolo[4,3-a]quinoxalines have demonstrated their ability to act as DNA intercalators and topoisomerase II inhibitors. nih.gov Molecular docking studies suggest that features like hydrogen bond acceptors in the quinoxaline chromophore and extended linkers facilitate their binding affinity to DNA. nih.gov

The following table summarizes the topoisomerase II inhibitory activity and DNA binding affinity of selected potent triazoloquinoxaline derivatives.

| Compound | Topoisomerase II IC₅₀ (µM) | DNA Binding IC₅₀ (µM) |

| 6e | - | 38.00 |

| 7b | - | 32.49 |

| 7c | 0.940 | - |

| 7e | 0.890 | 29.06 |

| 7g | - | 36.50 |

| Doxorubicin (B1662922) | - | 31.27 |

| Data sourced from a study on triazoloquinoxalines-based DNA intercalators-Topo II inhibitors. nih.gov |

Kinase Inhibition (e.g., VEGFR-2, other PTKs)

A significant mechanism of action for many this compound derivatives is the inhibition of protein tyrosine kinases (PTKs), which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. mdpi.com Dysregulation of PTKs is a common feature in cancer, making them attractive therapeutic targets. mdpi.comajchem-a.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.orgmdpi.com Several quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govrsc.orgtandfonline.com These compounds typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that promotes cell proliferation and angiogenesis. ukm.my For example, certain nih.govresearchgate.netvulcanchem.comtriazolo[4,3-a]quinoxaline derivatives have shown prominent inhibitory efficiency against VEGFR-2 kinase with IC₅₀ values in the nanomolar range. nih.gov

Derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one have been identified as novel non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a promising target for B cell malignancies and autoimmune disorders. nih.gov These compounds demonstrated significant BTK inhibition with IC₅₀ values as low as 7.41 nM. nih.gov

The table below presents the VEGFR-2 inhibitory activities of selected quinoxaline derivatives.

| Compound | VEGFR-2 IC₅₀ (nM) |

| 25d | 3.4 ± 0.3 |

| 25e | 6.8 ± 0.5 |

| 25i | - |

| 27e | - |

| Sorafenib (control) | 3.12 |

| Data for compounds 25d and 25e from a study on new quinoxaline derivatives as VEGFR-2 inhibitors. nih.gov Sorafenib data from a separate study on 3-methylquinoxaline derivatives. tandfonline.com |

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent osmotic stress, a key factor in the development of diabetic complications. nih.govnanobioletters.com Therefore, inhibiting aldose reductase is a promising therapeutic strategy for managing such complications. nanobioletters.comresearchgate.net

Quinoxalin-2(1H)-one derivatives have been designed and synthesized as potent and selective aldose reductase inhibitors. researchgate.net The introduction of a phenolic hydroxyl group to the quinoxalinone core and the C3 side chain has been shown to result in compounds with IC₅₀ values in the micromolar to nanomolar range. nanobioletters.com For instance, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) was identified as a highly active inhibitor. researchgate.net

The following table shows the aldose reductase inhibitory activity of selected quinoxalin-2(1H)-one derivatives.

| Compound | Aldose Reductase IC₅₀ (µM) |

| 6e | 0.032 |

| Series 6 (range) | 0.032 - 0.468 |

| Series 8 (range) | - |

| Data sourced from a study on quinoxalin-2(1H)-one based aldose reductase inhibitors. researchgate.net |

Modulation of Toll-like Receptors (TLR7 and TLR8)

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. nih.govacs.org TLR7 and TLR8 are located in endosomes and are activated by single-stranded RNA (ssRNA), leading to immune responses. nih.govacs.orgnih.gov Modulation of these receptors by small molecules can either enhance or suppress immune activity, offering therapeutic potential for various conditions, including viral infections and autoimmune diseases. nih.govcore.ac.ukinvivogen.com

Derivatives of imidazo[1,5-a]quinoxaline (B8520501) and pyrazolo[1,5-a]quinoxaline have been evaluated for their ability to modulate TLRs. nih.gov Specifically, pyrazolo[1,5-a]quinoxaline derivatives have been identified as potent and selective antagonists of TLR7, inhibiting the activation of NF-κB. nih.gov This positions them as potential candidates for the development of new immunomodulatory compounds. nih.gov A quinoline-derivative, M5049 (Enpatoran), acts as a dual and selective inhibitor of both TLR7 and TLR8. invivogen.com

Disruption of Protein-Nucleic Acid Interactions (e.g., dsRNA-NS1A)

Targeting the interaction between viral proteins and host or viral nucleic acids is a promising antiviral strategy. The non-structural protein 1 of influenza A (NS1A) binds to double-stranded RNA (dsRNA), a key mechanism for the virus to evade the host's innate immune response. nih.gov

A library of quinoxaline derivatives has been developed to inhibit the influenza A virus by targeting the NS1A protein. researchgate.net An in vitro fluorescence polarization assay demonstrated that these compounds can disrupt the interaction between dsRNA and NS1A to varying degrees. researchgate.netnih.gov The most active compounds showed IC₅₀ values in the low micromolar range without significant intercalation into dsRNA, suggesting a specific disruption of the protein-nucleic acid complex. researchgate.net

Enzyme Inhibition Mechanisms

The inhibitory activity of this compound derivatives against various enzymes is governed by different mechanisms, primarily competitive, non-competitive, or uncompetitive inhibition. wikipedia.org These mechanisms describe how the inhibitor binds to the enzyme and affects its interaction with the substrate. wikipedia.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. wikipedia.org This is a common mechanism for kinase inhibitors, which often compete with ATP for the binding site. ukm.my

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity without affecting substrate binding. wikipedia.org

Mixed-type Inhibition: Some quinazolinone derivatives have been shown to be mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com For example, a study on a quinazolinone derivative as a tyrosinase inhibitor revealed this type of mechanism. mdpi.com

Furthermore, some quinoxaline-related compounds, like coumarins, act as mechanism-based inhibitors of carbonic anhydrase, where the enzyme hydrolyzes the inhibitor to its active form within the active site. unifi.it

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their potency and selectivity as potential therapeutic agents. These studies involve systematic modifications of the quinoxaline scaffold and analysis of the resulting changes in biological effects.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the quinoxaline ring system play a critical role in determining the biological potency and selectivity of these derivatives. Research has shown that both electron-donating and electron-withdrawing groups can significantly influence the anticancer activity of quinoxaline compounds. mdpi.com

For instance, in a series of novel oxadiazole-quinoxalines, derivatives with a 7-trifluoromethyl-quinoxaline nucleus showed promising activity against various cancer cell lines. mdpi.com Specifically, compound 24 , which features this substitution, demonstrated notable activity against leukemia, CNS, ovarian, renal, prostate, and breast cancer cell lines, with the highest potency against breast cancer cell lines MCF7 and MDA-MB-468. mdpi.com This suggests that electron-withdrawing groups like trifluoromethyl at the 7-position can enhance cytotoxic effects. Conversely, the presence of electron-releasing groups such as methoxy (B1213986) (OCH3) at various positions has also been shown to be essential for activity in other quinoxaline series. mdpi.com

The position of the substituent is equally important. Shifting a sulfonamide group from position 6 to position 7 on the quinoxaline ring resulted in a decrease in antiproliferative activity under both normal and low-oxygen conditions. rsc.org Furthermore, the introduction of different moieties at various positions has been explored to modulate activity. For example, linking amide, urea, thiourea, and sulfonamide moieties to the quinoxaline core has been a strategy to develop new antiproliferative agents. nih.gov

The selectivity of these compounds against cancer cells over normal cells is a crucial aspect of SAR studies. Some derivatives have shown promising selectivity. For example, certain quinoxaline-3-propanamide derivatives exhibited higher cytotoxicity against HCT-116 and MCF-7 cancer cell lines compared to the standard drug doxorubicin, with significant selectivity indices. rsc.org

Table 1: Impact of Substituents on the Anticancer Activity of Quinoxaline Derivatives

| Compound | Substituent(s) | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference |

| Compound 24 | 7-trifluoromethyl-quinoxaline nucleus | Breast (MCF7, MDA-MB-468) | GI50: 1.85 µM (MCF7), 1.95 µM (MDA-MB-468) | mdpi.com |

| Compound 8 | 1,3,4-oxadiazole-core, 7-trifluoromethyl-quinoxaline nucleus | Colon (HCT-116), Leukemia (HL-60(TB)), Lung (HOP-62) | >85% growth inhibition | mdpi.com |

| Quinoxaline-3-propanamide derivative 14 | Not specified | Colon (HCT-116), Breast (MCF-7) | High cytotoxicity and selectivity | rsc.org |

| Quinoxaline derivative with 6-sulfonamide | 6-sulfonamide | Adenocarcinoma (MCF-7) | More active than 7-sulfonamide analog | rsc.org |

| Quinoxaline derivative with 7-sulfonamide | 7-sulfonamide | Adenocarcinoma (MCF-7) | Less active than 6-sulfonamide analog | rsc.org |

Role of Specific Functional Groups (e.g., N-oxides, Halogenation)

Specific functional groups, such as N-oxides and halogens, have been shown to be pivotal in modulating the biological activities of quinoxaline derivatives.

N-oxides: The introduction of N-oxide groups to the quinoxaline ring, forming quinoxaline 1,4-di-N-oxides (QdNOs), has been a significant strategy in enhancing their biological properties. frontiersin.orgnih.gov These N-oxide moieties are considered prodrugs, as they can be reduced by oxidoreductases present in bacterial and tumor cells, leading to the generation of active species. nih.gov The presence of two N-oxide groups is often necessary for the antibacterial activity of QdNOs. nih.gov In the context of anticancer activity, the loss of one or two oxygen atoms from the N-oxide groups has been shown to reduce cytotoxicity. frontiersin.org

Furthermore, the combination of N-oxides and halogenation has been explored. Studies on 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives revealed that compounds with a halogen group substituted at position 6 or 7 represent a promising avenue for the development of antimalarial and antileishmanial agents. nih.gov

Table 2: Influence of N-oxides and Halogenation on Quinoxaline Derivatives' Activity

| Compound Type | Functional Group(s) | Biological Activity | Key Finding | Reference |

| Quinoxaline 1,4-di-N-oxides (QdNOs) | Two N-oxide groups | Antibacterial, Anticancer | Necessary for potent activity; reduction enhances cytotoxicity. | frontiersin.orgnih.govnih.gov |

| Quinoxaline-2-carbonitrile 1,4-dioxides | Halogen on phenyl ring | Anticancer | Favorable for overall cytotoxicity. | rsc.org |

| 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitriles | N-oxide and Halogen (at C6/C7) | Antimalarial, Antileishmanial | Halogen substitution provides an efficient approach for development. | nih.gov |

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects, which encompass the influence of orbital interactions on the spatial arrangement of atoms, play a crucial role in the conformational preferences and, consequently, the biological activity of this compound derivatives. wikipedia.org These effects dictate the three-dimensional shape of the molecule, which is critical for its interaction with biological targets like enzymes and receptors.

The conformation of a molecule can be significantly influenced by the introduction of specific substituents. For instance, the substitution of hydrogen with fluorine can dramatically alter the ground state geometries of molecules due to stereoelectronic effects, in addition to steric considerations. wikipedia.org This is because the highly polarized C-F bond can participate in stabilizing or destabilizing interactions depending on its orientation relative to other parts of the molecule. beilstein-journals.org

In the context of quinoxaline derivatives, the relative orientation of different functional groups can lead to specific conformational preferences that are more biologically active. For example, computational studies on water-quinoxaline complexes have suggested that the differing affinities of various imidazolylquinoxaline derivatives for the AMPA receptor may be partly dependent on the stabilization energy of their interactions, which is a function of their conformation. acs.org

While direct studies on the stereoelectronic effects and conformational preferences of this compound itself are not extensively detailed in the provided search results, the principles of stereoelectronic effects on related heterocyclic systems provide a framework for understanding its behavior. The interplay of orbital overlaps, such as n→σ* interactions, can stabilize certain conformations over others, thereby influencing the molecule's ability to bind to its target. semanticscholar.orgnih.gov

Cellular Mechanisms (In Vitro)

The anticancer properties of this compound derivatives are exerted through various cellular mechanisms, which have been investigated in in vitro studies. These mechanisms primarily involve the inhibition of cell growth and the induction of programmed cell death.

Effects on Cell Proliferation and Viability

A primary mechanism by which this compound derivatives exhibit their anticancer effects is through the inhibition of cell proliferation and reduction of cell viability. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of cancer cell lines.

For example, a series of novel oxiranyl-quinoxaline derivatives showed significant antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov Similarly, new quinoxaline derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against hepatocellular carcinoma cell lines, showing promising results. frontiersin.org The cytotoxic activity of these compounds is often dose-dependent.

The antiproliferative effects are observed across various cancer types. For instance, certain quinoxaline derivatives have shown activity against colon carcinoma (HCT-116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines. nih.gov In some cases, the cytotoxic activity of these derivatives has been found to be comparable or even superior to established anticancer drugs like doxorubicin. rsc.org

Table 3: In Vitro Antiproliferative Activity of Quinoxaline Derivatives

| Derivative Series | Cancer Cell Line(s) | Key Findings | Reference |

| Oxiranyl-quinoxalines | Neuroblastoma (SK-N-SH, IMR-32) | Good antiproliferative activity with IC50 values in the micromolar range. | nih.gov |

| Histone Deacetylase Inhibitors | Hepatocellular Carcinoma (HepG-2, HuH-7) | Promising anti-proliferative activities. | frontiersin.org |

| Amide, Urea, Thiourea, and Sulfonamide derivatives | Colon (HCT116), Liver (HepG2), Breast (MCF-7) | Promising activity against tested cell lines. | nih.gov |

| Quinoxaline-3-propanamides | Colon (HCT-116), Breast (MCF-7) | Higher cytotoxicity than doxorubicin in some cases. | rsc.org |

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

In addition to inhibiting cell proliferation, many this compound derivatives exert their anticancer effects by modulating the cell cycle, a tightly regulated process that governs cell division. A common mechanism observed is the arrest of cancer cells in specific phases of the cell cycle, thereby preventing them from completing cell division and leading to cell death.

A significant number of quinoxaline derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.govpreprints.org This phase is a critical checkpoint where the cell prepares for mitosis. By arresting cells at this stage, these compounds prevent the segregation of chromosomes and the formation of daughter cells. For instance, compound VIIIc from a series of quinoxaline derivatives was found to cause a significant disruption in the cell cycle profile of HCT116 cells, leading to arrest at the G2/M boundary. nih.gov Similarly, other novel pyrazoline derivatives containing a quinoxaline moiety have been reported to induce G2/M cell cycle arrest in MGC-803 cells. preprints.org

While G2/M arrest is a common finding, some derivatives may affect other phases of the cell cycle. For example, certain oxadiazole-quinoxaline derivatives were found to delay the S phase of the cell cycle. mdpi.com The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell being treated.

Table 4: Cell Cycle Modulation by Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Reference |

| Compound VIIIc | Colon Carcinoma (HCT116) | Arrest at G2/M phase | nih.gov |

| Pyrazoline derivatives | Gastric Cancer (MGC-803) | G2/M phase arrest | preprints.org |

| Oxadiazole-quinoxalines (compounds 24, 25, 26) | Not specified | Delay of S phase | mdpi.com |

| Nalidixic acid derivative | Not specified | G2-M phase arrest | preprints.org |

| Triazolophthalazine derivative | Hepatocellular Carcinoma (HepG2) | G2/M phase arrest | preprints.org |

Antimicrobial Activity Mechanisms (In Vitro)